4,4'-Bis(3-methoxy-2-thienyl)biphenyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
919792-42-0 |
|---|---|
Molecular Formula |
C22H18O2S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-methoxy-2-[4-[4-(3-methoxythiophen-2-yl)phenyl]phenyl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-11-13-25-21(19)17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(24-2)12-14-26-22/h3-14H,1-2H3 |
InChI Key |
TZHJNCSKNMVVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C=CS4)OC |
Origin of Product |
United States |
Contextual Significance of Biphenyl and Thienyl Biphenyl Conjugated Systems in Advanced Materials Science
Biphenyl (B1667301) and thienyl-biphenyl conjugated systems form the backbone of a wide array of functional organic materials. The core biphenyl unit, with its two phenyl rings, allows for the extension of π-conjugation, a fundamental property for charge transport. The rotational flexibility between the two rings can influence the planarity of the molecule, which in turn affects the electronic communication between its constituent parts. This structural feature is often exploited to fine-tune the optical and electronic properties of materials.
Thiophene-containing molecules are renowned for their electron-rich nature, stability, and propensity to form well-ordered structures, making them a staple in organic electronics. When thiophene (B33073) rings are coupled with a biphenyl core, the resulting thienyl-biphenyl system benefits from the properties of both moieties. These conjugated systems often exhibit highly reversible electrochemical properties and are integral to the development of materials for solar cells, light-emitting diodes, and nonlinear optics. nih.gov The introduction of substituents, such as methoxy (B1213986) groups, onto the thiophene rings can further modulate the electronic characteristics of these systems. For instance, the electron-donating nature of methoxy groups can lower the ionization potential of the molecule. nih.gov
The strategic combination of these building blocks has led to the creation of two-dimensional conjugated polymers and covalent organic frameworks with applications in photothermal conversion, showcasing the importance of π-conjugation and the high density of thiophene units for photoactivity. acs.org Research into sterically crowded thienylene-phenylenes has also revealed the potential for through-space delocalization of π-electrons, a unique mechanism for charge and exciton (B1674681) delocalization. nih.gov
Structural Overview and Research Relevance of 4,4 Bis 3 Methoxy 2 Thienyl Biphenyl Within Organic Electronics
The structure of 4,4'-Bis(3-methoxy-2-thienyl)biphenyl features a central biphenyl (B1667301) core to which two 3-methoxy-2-thienyl units are attached at the 4 and 4' positions. This specific arrangement has profound implications for its electronic behavior. The nearly planar conjugated backbone, a common feature in similar compounds, facilitates intramolecular charge transfer and delocalization of π-electrons across the molecule. protocols.io
The presence of the methoxy (B1213986) group at the 3-position of the thiophene (B33073) ring is a key structural element. This electron-donating group is known to lower the oxidation potential of the monomer, making it easier to polymerize electrochemically. nih.gov This is a crucial characteristic for the fabrication of electroactive polymer films. The resulting polymer, poly(this compound), is expected to exhibit interesting electrochromic properties, changing color upon the application of an electrical potential. This behavior is a direct consequence of the redox switching of the conjugated polymer backbone.
The research relevance of this compound lies primarily in the field of electrochromic materials. Analogous compounds, such as those based on bis(2-(3,4-ethylenedioxy)thienyl) units, have been shown to form electroactive polymers with low redox switching potentials and a diverse range of colors, making them suitable for electrochromic devices. acs.org For example, poly(4,4'-bis(2-(3,4-ethylenedioxy)thienyl)biphenyl) is reported to be transmissive orange in its reduced state and opaque purple in its oxidized state. acs.org This suggests that poly(this compound) would also possess distinct and tunable color states.
The table below summarizes the expected properties based on analogous compounds.
| Property | Expected Characteristic for Poly(this compound) | Rationale/Analogy |
| Polymerization Method | Electrochemical Polymerization | Methoxy groups lower oxidation potential, facilitating electropolymerization. nih.gov |
| Electrochemical Behavior | Reversible Redox Switching | Characteristic of conjugated thienyl-biphenyl polymers. acs.org |
| Electrochromic Properties | Multiple, distinct color states (neutral and oxidized) | Common in polymers with similar structures like poly(BEDOT-BP). acs.org |
| Potential Applications | Electrochromic devices (smart windows, displays) | Based on the expected electrochromic behavior. acs.org |
Scope and Objectives of Current and Future Research Directions
Strategies for Construction of the 4,4'-Bis(thienyl)biphenyl Core
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. nih.gov For the synthesis of the target compound and its analogues, several key coupling methodologies are employed, each with its own set of advantages and specific applications.
The Suzuki-Miyaura coupling is a highly effective and widely used method for the synthesis of biaryl compounds, including the central biphenyl (B1667301) unit of the target molecule. nih.govgre.ac.uk This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. nih.govgre.ac.uk Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of the boron reagents, and high tolerance for a wide variety of functional groups. nih.gov
In a typical Suzuki-Miyaura reaction to form a biphenyl, an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base. google.com The choice of catalyst, which often consists of a palladium source like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a ligand, is crucial for achieving high yields. google.comresearchgate.net The reaction is versatile and can be adapted for various substituted aryl halides and boronic acids, making it a cornerstone for generating diverse biphenyl structures. nih.govrsc.org
Table 1: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Component | Role | Examples |
|---|---|---|
| Aryl Halide/Triflate | Electrophilic partner | 4-Bromobiphenyl, 4,4'-Dibromobiphenyl (B48405) |
| Arylboronic Acid/Ester | Nucleophilic partner | Phenylboronic acid, 4-Thienylboronic acid |
| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | Provides reaction medium | Toluene, Dioxane, THF, Water |
For the synthesis of longer oligomers and polymers containing the 4,4'-bis(thienyl)biphenyl repeating unit, the Stille coupling reaction is a powerful tool. wiley-vch.de This palladium-catalyzed cross-coupling reaction occurs between an organostannane (organotin) compound and an organic halide or triflate. wiley-vch.dewikipedia.org The Stille reaction is particularly valuable for polymerization due to its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org
In the context of synthesizing polymers related to this compound, a distannyl derivative of a thienylbiphenyl monomer could be reacted with a dihaloaromatic comonomer. acs.org This approach allows for the creation of well-defined conjugated polymers with extended π-systems, which are of great interest for applications in organic electronics. rsc.orgwiley-vch.de Thiophene (B33073) and its derivatives have been key building blocks in the synthesis of polymers for field-effect transistors (FETs) since the 1990s, often utilizing Stille chemistry. wiley-vch.de
Table 2: Comparison of Suzuki and Stille Coupling for Polymer Synthesis
| Feature | Suzuki Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds | Organostannane (organotin) compounds |
| Toxicity of Reagents | Generally low toxicity | Organotin compounds can be highly toxic |
| Byproducts | Boron-based, often water-soluble | Tin-based, can be difficult to remove |
| Functional Group Tolerance | Good | Excellent |
| Application in Polymerization | Widely used | Very effective for conjugated polymers |
The Negishi and Kumada couplings are also important metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds. The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by nickel or palladium. youtube.comacs.org A key advantage of this method is the high reactivity of the organozinc reagents, which can often lead to faster reactions and higher yields, especially for sterically hindered substrates. frontiersin.org
The Kumada coupling, the first reported nickel- or palladium-catalyzed cross-coupling reaction, employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. youtube.comorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org Both Negishi and Kumada couplings have been successfully used in the synthesis of thiophene-based polymers and other complex organic molecules. rsc.orgacs.org
Table 3: Overview of Negishi and Kumada Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Negishi | Organozinc | Ni or Pd | High reactivity, good for sterically hindered substrates. youtube.comfrontiersin.org |
| Kumada | Grignard (Organomagnesium) | Ni or Pd | Cost-effective, uses readily available Grignard reagents. youtube.comorganic-chemistry.org |
Functionalization of Thiophene Rings with Methoxy (B1213986) Substituents
The introduction of methoxy groups onto the thiophene rings is a crucial step in the synthesis of this compound. The methoxy group can significantly influence the electronic properties and solubility of the final compound. A common method for this transformation is the nucleophilic substitution of a halogenated thiophene, such as 3-bromothiophene, with sodium methoxide. chemicalbook.com This reaction is often catalyzed by a copper(I) salt, like copper(I) bromide. chemicalbook.com The presence of a phase-transfer catalyst can also enhance the reaction rate and yield. chemicalbook.com Spectroscopic studies have been conducted on bipolarons derived from oligomerized 3-methoxythiophene (B46719). sigmaaldrich.com
Preparation of Halogenated Thienyl and Biphenyl Precursors
The success of the cross-coupling reactions described above is highly dependent on the availability of suitable halogenated precursors. For the synthesis of the target molecule, this includes halogenated thiophenes and biphenyls. 3-Bromothiophene is a common starting material for introducing the 3-methoxythiophene unit. chemicalbook.com For the biphenyl core, 4,4'-dihalobiphenyls, such as 4,4'-dibromobiphenyl or 4,4'-diiodobiphenyl, are frequently used as the electrophilic partners in cross-coupling reactions. These halogenated biphenyls can be synthesized through various methods, including the coupling of two molecules of a para-halobenzene derivative.
The synthesis of thiophene-flanked benzothiadiazole derivatives, which are important building blocks for conjugated polymers, can be achieved through direct arylation coupling, offering a more straightforward alternative to Suzuki or Stille reactions. rsc.org
Advanced Synthetic Routes for Derivatives and Related Systems
The functional properties of materials based on this compound are intrinsically linked to their higher-order structures, such as polymers and well-defined oligomers. The synthetic routes to these systems are designed to control properties like conjugation length, solubility, and solid-state morphology.
Electrochemical polymerization is a powerful and convenient technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com This method allows for the creation of thin, uniform films under mild conditions, with the ability to characterize the resulting polymer electrochemically as it is formed. For bis(thienyl) monomers, including systems analogous to this compound, this process is particularly advantageous.
The core principle involves the oxidative coupling of monomer units. Applying a specific potential to a solution containing the monomer and a supporting electrolyte initiates the process. Monomers based on a three-ring system, such as a bis(thienyl)biphenyl structure, generally exhibit lower oxidation potentials for polymerization compared to their single-ring heterocycle counterparts. acs.org This is a significant advantage as lower potentials can help prevent side reactions, such as overoxidation or undesirable cross-linking, leading to more ordered and stable polymer films with superior electronic properties. acs.org
The resulting polymers are often electrochromic, meaning they change color in response to an applied voltage. The specific colors and switching properties depend on the monomer's structure. For instance, poly(BEDOT-BP), a polymer with a 4,4'-bis(thienyl)biphenyl core, switches between a transmissive orange state and an opaque purple state. acs.org The electrochemical and optical properties of such polymers are key indicators of their potential for use in devices like displays and smart windows.
Table 1: Electrochemical and Optical Properties of Analogous Bis(thienyl) Polymers
| Polymer | Monomer Structure | Oxidation Potential (V vs Ag/Ag+) | Optical Bandgap (eV) | Electrochromic States |
|---|---|---|---|---|
| Poly(BEDOT-BP) | 4,4'-bis(2-(3,4-ethylenedioxy)-thienyl)biphenyl | +0.5 | 2.3 | Transmissive Orange (Reduced) to Opaque Purple (Oxidized) acs.org |
| Poly(BEDOT-V) | (E)-1,2-bis(2-(3,4-ethylenedioxy)thienyl)vinylene | +0.4 | 1.4 | Purple Opaque (Reduced) to Sky Blue Transmissive (Oxidized) acs.org |
| Poly(BEDOT-T) | 2,5-bis(2-(3,4-ethylenedioxy)thienyl)-thiophene | +0.3 | 1.8 | Deep Blue Opaque (Reduced) to Transmissive Blue (Oxidized) acs.org |
While polymers offer excellent film-forming properties, well-defined oligomers provide precise control over molecular weight and structure, enabling detailed studies of structure-property relationships. The 4,4'-bis(thienyl)biphenyl fragment serves as a versatile building block for constructing such oligomeric systems.
The primary synthetic tool for creating these structures is the palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of C-C bonds between aryl halides and arylboronic acids (or their esters), making it ideal for linking 4,4'-bis(thienyl)biphenyl units to other aromatic fragments. nih.gov
The design of these oligomers often follows a donor-acceptor (D-A) approach, where electron-rich units like the methoxy-substituted thienyl groups are combined with electron-poor (acceptor) units. This strategy is effective for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the optical bandgap and absorption wavelengths. For example, linking thienyl-based donors to a strong acceptor like benzo[1,2-c;4,5-c′]bis acs.orgresearchgate.netsemanticscholar.orgthiadiazole (BBT) can produce materials with very low bandgaps, pushing absorption into the near-infrared region. researchgate.net
Another strategy involves creating purely hybrid organic-inorganic nanofibers through a sol-gel process combined with electrospinning, using precursors like 4,4'-bis(triethoxysilyl)-1,1'-biphenyl. researchgate.net This demonstrates the versatility of the biphenyl core in creating advanced, structured materials.
Table 2: Strategies for Oligomer Synthesis
| Synthetic Strategy | Key Reaction | Description | Example Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | Couples aryl halides with arylboronic acids to form biaryl systems. Ideal for building up conjugated backbones. mdpi.com | Synthesis of bichalcones and other complex conjugated molecules. mdpi.com |
| Donor-Acceptor (D-A) Approach | Various coupling reactions | Alternating electron-rich and electron-poor units to engineer the electronic bandgap. researchgate.net | Creation of low-bandgap materials for photovoltaics and NIR emitters. researchgate.net |
| Sol-Gel & Electrospinning | Hydrolysis and condensation | Uses silylated precursors to form an inorganic-organic hybrid network, which is then spun into nanofibers. researchgate.net | Preparation of purely hybrid organosilane nanofibers for optoelectronics. researchgate.net |
Considerations for Scalable and Environmentally Benign Synthetic Protocols
As with any chemical manufacturing, the principles of green chemistry are increasingly important in the synthesis of specialty chemicals like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. orgchemres.org
For the synthesis of the biphenyl core and the attachment of the thienyl rings, the Suzuki-Miyaura reaction is again central. Modern advancements have focused on making this powerful reaction more environmentally friendly. This includes the development of catalysts that are effective in aqueous media, which reduces the need for volatile and often toxic organic solvents. nih.gov Furthermore, creating recyclable catalysts, for instance by immobilizing a palladium complex on a magnetic nanoparticle support, allows for easy separation and reuse, lowering costs and environmental impact. nih.gov
When moving from the monomer to the polymer, similar considerations apply. The chemical oxidative polymerization of thiophene derivatives can be adapted to use greener solvents and oxidants. For example, in situ polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully carried out in an aqueous medium using hydrogen peroxide as a relatively clean oxidant. semanticscholar.orgmdpi.com Such water-based systems are highly desirable for large-scale industrial production due to their low cost, low toxicity, and reduced environmental footprint. mdpi.com Adopting these protocols for the polymerization of this compound would represent a significant step towards sustainable manufacturing of conductive polymers.
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy techniques are fundamental tools for investigating the molecular properties of conjugated systems like this compound. These methods provide insights into electron transitions, emission capabilities, and the specific vibrational modes of the molecule's functional groups.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Band Gap Determination
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated molecules such as this compound, this technique is crucial for identifying the electronic transitions between molecular orbitals, primarily the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The spectrum reveals the wavelength at which maximum absorption (λ_max) occurs, which is characteristic of the molecule's extended π-conjugated system. The absorption edge can be used to estimate the optical band gap (E_g), a key parameter for organic electronic materials. While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the core biphenyl unit is known to absorb in the UV region. The addition of the 3-methoxy-2-thienyl substituents is expected to cause a significant bathochromic (red) shift in the absorption spectrum compared to unsubstituted biphenyl, due to the extension of the π-conjugation. This extended conjugation lowers the HOMO-LUMO energy gap.
Table 1: Expected UV-Vis Absorption Characteristics
| Parameter | Expected Value/Observation |
|---|---|
| λ_max (in solution) | Data not available. Expected in the UV-A or near-visible region. |
| Optical Band Gap (E_g) | Data not available. |
| Key Transitions | Predominantly π-π* transitions within the conjugated system. |
Photoluminescence (PL) and Fluorescence Spectroscopy for Emission Properties
Photoluminescence (PL) and fluorescence spectroscopy are used to study the light-emitting properties of a material after it has absorbed photons. When a molecule like this compound absorbs light, it moves to an excited electronic state. Fluorescence is the emission of a photon as the molecule relaxes from its lowest singlet excited state back to the ground state.
The resulting emission spectrum provides information on the color of the emitted light and the efficiency of the emission process (quantum yield). The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. For materials intended for applications in organic light-emitting diodes (OLEDs), these properties are critical.
Specific experimental photoluminescence data for this compound has not been reported in the available literature. However, similar conjugated thiophene-biphenyl systems often exhibit fluorescence in the blue or green region of the visible spectrum, depending on the extent of conjugation and the nature of substituents.
Table 2: Expected Photoluminescence Properties
| Parameter | Expected Value/Observation |
|---|---|
| Emission Maximum (λ_em) | Data not available. |
| Stokes Shift | Data not available. |
| Fluorescence Quantum Yield (Φ_F) | Data not available. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations and Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that identifies functional groups and characterizes the bonding within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, an FT-IR spectrum would confirm the presence of its key structural components. Although a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretching | Aromatic (Biphenyl and Thiophene rings) |
| ~2960-2850 | C-H stretching | Methoxy (-OCH₃) group |
| ~1600, ~1500 | C=C stretching | Aromatic rings |
| ~1470-1430 | C-H bending | Methoxy (-OCH₃) group |
| ~1250 | C-O-C asymmetric stretching | Aryl-alkyl ether (Thiophene-OCH₃) |
| ~1040 | C-O-C symmetric stretching | Aryl-alkyl ether (Thiophene-OCH₃) |
| ~830-750 | C-H out-of-plane bending | Aromatic ring substitution patterns |
| ~700 | C-S stretching | Thiophene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting).
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the biphenyl rings, the thiophene rings, and the methoxy groups. While specific experimental data is not available from the searched literature, the expected chemical shifts can be estimated based on known values for similar structural motifs. strem.com
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Biphenyl Protons | ~7.5-7.8 | Doublets (d) |
| Thiophene Proton (H-4) | ~7.2-7.4 | Doublet (d) |
| Thiophene Proton (H-5) | ~6.9-7.1 | Doublet (d) |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) |
The biphenyl protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system. The thiophene protons at the 4 and 5 positions would also appear as doublets due to coupling with each other. The six protons of the two equivalent methoxy groups would appear as a single, sharp singlet.
¹³C NMR Spectroscopic Investigations
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the complete carbon skeleton.
For the symmetric structure of this compound, one would expect to see a specific number of signals corresponding to the unique carbon environments. Due to symmetry, the number of signals will be half the total number of carbon atoms plus any carbons lying on a symmetry element.
Specific experimental ¹³C NMR data for this compound is not publicly available. The predicted chemical shifts are based on typical values for biphenyl, substituted thiophenes, and aryl ethers.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Biphenyl Carbons (C-1, C-4) | ~135-140 |
| Protonated Biphenyl Carbons | ~127-130 |
| Thiophene Carbon (C-2, attached to Biphenyl) | ~120-125 |
| Thiophene Carbon (C-3, attached to OCH₃) | ~155-160 |
| Protonated Thiophene Carbons (C-4, C-5) | ~110-125 |
| Methoxy Carbon (-OCH₃) | ~55-60 |
X-ray Diffraction Techniques for Crystalline Structure Analysis
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for obtaining an unambiguous, high-resolution three-dimensional model of a molecule and its arrangement in the crystal. nih.gov The ability to grow single crystals of sufficient size and quality is a prerequisite for this analysis. nih.gov When successful, SC-XRD provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
For complex conjugated systems, SC-XRD can uncover subtle structural details that govern electronic properties. For instance, in an analogue compound, 4,4'-Bis[2-(3,4-dibutyl-2-thienylethynyl)]biphenyl, analysis revealed that the molecule possesses C_i symmetry with an inversion center at the midpoint of the biphenyl C-C bond. nih.gov The study showed that its conjugated backbone is nearly planar, a critical factor for efficient charge transport. nih.gov The crystal packing in such compounds is often dominated by non-covalent interactions, such as van der Waals forces. nih.gov
In other related systems, SC-XRD has identified the presence of multiple, distinct conformers within the same crystal lattice, which can significantly influence the material's bulk properties. researchgate.net Furthermore, the technique precisely maps supramolecular interactions like π–π stacking, including the calculation of centroid–centroid distances between aromatic rings, which are crucial for understanding intermolecular charge hopping pathways. researchgate.net
| Parameter | Description | Example Finding | Reference |
|---|---|---|---|
| Crystal System | The symmetry system to which the unit cell belongs. | Triclinic | nih.gov |
| Space Group | The specific symmetry group of the crystal. | P-1 | nih.gov |
| Molecular Symmetry | Symmetry elements present within the molecule itself. | C_i (Inversion center) | nih.gov |
| Torsional Angles | Dihedral angle between planes, e.g., between the thienyl and biphenyl rings. | Determines the planarity of the molecular backbone. | nih.gov |
| π–π Stacking Distance | The distance between the centroids of adjacent aromatic rings. | 3.6454 (9)–3.738 (1) Å | researchgate.net |
| Data Resolution | The level of detail obtained from the diffraction data. | Up to 0.83 Å | nih.gov |
When growing suitable single crystals proves challenging, Powder X-ray Diffraction (PXRD) serves as an invaluable alternative for structural characterization. nih.gov This technique is performed on a microcrystalline powder sample, providing a diffraction pattern that acts as a fingerprint for a specific crystalline phase. It is essential for confirming the identity and phase purity of a synthesized bulk material.
The primary application of PXRD is to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from databases or to a pattern calculated from known single-crystal data. Each peak in the diffractogram corresponds to a specific set of lattice planes (identified by Miller indices), with its position (2θ angle) relating to the interplanar spacing. PXRD is highly sensitive to the presence of impurities or different polymorphic forms of the same compound, where molecules pack in different arrangements, leading to distinct diffraction patterns. While traditionally used for phase identification, modern PXRD methodologies can also be exploited for complete structure determination, particularly for materials of biological or pharmaceutical interest that are difficult to crystallize. nih.gov
Morphological Characterization of Thin Films
The performance of organic electronic devices is critically dependent not only on the intrinsic properties of the semiconductor material but also on the morphology of the active thin film. The arrangement of molecules, the smoothness of the surface, and the presence of domains or defects directly impact charge transport and device efficiency. Therefore, high-resolution microscopy techniques are essential for visualizing and quantifying the film's structure.
Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique that provides three-dimensional topographical maps of thin films with nanoscale resolution. researchgate.net By scanning a sharp tip attached to a cantilever across the sample surface, AFM can measure features and quantify key surface parameters. The technique can be operated in different modes, such as tapping mode, which is ideal for soft organic films to minimize sample damage.
| Parameter | Symbol | Description | Reference |
|---|---|---|---|
| Average Roughness | S_a | The arithmetic average of the absolute values of the height deviations from the mean plane. | researchgate.net |
| Root Mean Square Roughness | S_q | The root mean square average of height deviations from the mean plane. | researchgate.net |
| Maximum Peak Height | S_p | The height of the highest peak within the defined area. | researchgate.net |
| Maximum Valley Depth | S_v | The depth of the deepest valley within the defined area. | researchgate.net |
| Surface Skewness | S_sk | A measure of the asymmetry of the surface height distribution. | researchgate.net |
| Surface Kurtosis | S_ku | A measure of the "peakedness" or "tailedness" of the surface height distribution. | researchgate.net |
SEM is particularly effective at visualizing larger-scale features that may not be captured in a typical AFM scan. It can readily identify film uniformity, the presence of cracks, pinholes, or dewetting phenomena over micrometer to millimeter length scales. Furthermore, SEM can reveal the formation of large crystalline spherulites or aggregates within the film, which can be detrimental to device performance by creating charge traps or shorting pathways. When used in conjunction, SEM and AFM provide a comprehensive, multi-scale understanding of the thin-film morphology, from large-area uniformity down to nanoscale molecular ordering.
Computational and Theoretical Investigations of 4,4 Bis 3 Methoxy 2 Thienyl Biphenyl Architectures
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic structure of molecules due to its excellent balance of computational cost and accuracy. ohio-state.eduresearchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. scielo.org.zanih.govnih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| d(C-C) | Biphenyl (B1667301) Inter-ring Bond Length | ~1.48 Å |
| d(C-C) | Phenyl-Thienyl Bond Length | ~1.46 Å |
| θ(C-C-C) | Biphenyl Inter-ring Bond Angle | ~120° |
| Φ(C-C-C-C) | Biphenyl Dihedral Angle | ~35° - 45° |
| Φ(C-C-C-S) | Phenyl-Thienyl Dihedral Angle | ~25° - 40° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. researchgate.net The HOMO energy level relates to the ability to donate an electron (ionization potential), while the LUMO energy level corresponds to the ability to accept an electron (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In donor-π-acceptor or donor-π-donor systems, the HOMO is often localized on the electron-donating moieties, whereas the LUMO is distributed across the π-conjugated backbone. For 4,4'-Bis(3-methoxy-2-thienyl)biphenyl, the electron-rich methoxy-thienyl groups are expected to contribute significantly to the HOMO, with the LUMO residing primarily on the biphenyl-thiophene framework. nih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Highest Occupied Molecular Orbital Energy | -5.2 to -5.8 eV |
| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.0 to 3.7 eV |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO))/2. Softness is the reciprocal of hardness (S = 1/η). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." epstem.netresearchgate.net
Electronegativity (χ) : This describes the power of a molecule to attract electrons and is calculated as χ = -(E(HOMO) + E(LUMO))/2. epstem.net
Electrophilicity Index (ω) : This index measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = χ² / (2η). researchgate.net
These indices are valuable for predicting how the molecule will interact with other chemical species. researchgate.net
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1.6 eV |
| Chemical Softness (S) | 1 / η | ~0.625 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~3.8 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~4.5 eV |
DFT calculations are highly effective at predicting spectroscopic data.
Vibrational Frequencies (FT-IR) : Theoretical calculation of vibrational frequencies helps in the assignment of experimental FT-IR and Raman spectra. nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. mdpi.com For this compound, key vibrational modes would include C-H stretching, aromatic C=C stretching, C-S stretching of the thiophene (B33073) ring, and C-O stretching of the methoxy (B1213986) group. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) : The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used with DFT to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.zanih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong correlation with experimental spectra recorded in solution. nih.gov This allows for unambiguous assignment of peaks in the experimental NMR.
| Spectroscopy | Parameter | Typical Calculated Range |
|---|---|---|
| FT-IR | Aromatic C-H Stretch | 3050-3150 cm-1 |
| Aromatic C=C Stretch | 1450-1600 cm-1 | |
| C-O-C Asymmetric Stretch | 1240-1280 cm-1 | |
| NMR | Aromatic ¹H Chemical Shift | 6.8-7.8 ppm |
| Methoxy (-OCH₃) ¹H Chemical Shift | 3.8-4.0 ppm | |
| Aromatic ¹³C Chemical Shift | 110-160 ppm |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and photophysical properties like UV-Vis absorption. ohio-state.edursc.org It provides a computationally efficient way to calculate vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. units.it
TD-DFT calculations yield the primary parameters needed to simulate a UV-Vis absorption spectrum: the excitation energies (which are converted to wavelengths, λ) and the corresponding oscillator strengths (f). scielo.org.za The oscillator strength indicates the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to the intense peaks observed in an experimental spectrum. For conjugated molecules like this compound, the lowest energy absorption band typically arises from the π → π* transition corresponding to the promotion of an electron from the HOMO to the LUMO. researchgate.net TD-DFT can accurately predict the position (λ_max) of this absorption maximum. nih.gov Simulating emission spectra (fluorescence) involves first optimizing the geometry of the first excited state (S₁) and then calculating the vertical transition energy from this relaxed geometry back to the ground state.
| Transition | Description | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | HOMO → LUMO | 350 - 400 nm | > 1.0 |
| S0 → S2 | HOMO-1 → LUMO / HOMO → LUMO+1 | 280 - 320 nm | 0.2 - 0.5 |
Analysis of Charge Transfer Character in Electronic Transitions
The analysis of charge transfer (CT) character in the electronic transitions of molecules like this compound is fundamental to understanding their optoelectronic properties. Theoretical studies on organic semiconductors with phenyl and thienyl substituents have demonstrated that the nature of these aromatic groups significantly influences charge transport properties. nih.gov For this compound, the electronic transitions, particularly the one from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are expected to have a significant π → π* and intramolecular charge transfer (ICT) character. This ICT would occur from the electron-rich 3-methoxy-2-thienyl moieties to the biphenyl core.
The methoxy groups, being electron-donating, increase the electron density on the thiophene rings, which in turn act as donor units. The biphenyl core can act as a π-bridge or an acceptor unit. The extent of this charge transfer can be quantified using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). The analysis of the molecular orbitals involved in the electronic transitions provides a clear picture of the electron density redistribution upon excitation. For instance, in similar donor-acceptor systems, a significant spatial separation of the HOMO and LUMO is indicative of a strong charge transfer character. jksus.org
A systematic investigation into the charge transfer mechanism in related systems has shown that subtle changes in molecular geometry, influenced by different substituents, can have a profound impact on the charge transfer process. nih.gov In the case of this compound, the dihedral angles between the thiophene and biphenyl rings would play a critical role in the electronic coupling and, consequently, the efficiency of the charge transfer.
Modeling of Excitation and De-excitation Dynamics
The modeling of excitation and de-excitation dynamics provides a temporal view of the photophysical processes occurring in this compound after light absorption. Ultrafast excited-state processes are critical in determining the fate of excitons, which is paramount for applications in organic electronics and photovoltaics. barbatti.org Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent relaxation pathways can include radiative decay (fluorescence) and non-radiative decay processes like internal conversion and intersystem crossing.
Computational studies on substituted oligothiophenes have shown that the excited-state dynamics are heavily influenced by the length of the thiophene chain and the nature of the substituents. nih.gov For this compound, nonadiabatic excited-state dynamics simulations could be employed to monitor the exciton (B1674681) relaxation process. These simulations can reveal how quickly the initial "hot" exciton localizes onto specific parts of the molecule, typically within femtoseconds. barbatti.org The de-excitation dynamics are also affected by the surrounding environment. For instance, studies on dicyanovinyl-substituted oligothiophenes have shown that dynamical screening effects can significantly lower the excitation energies. baumeiergroup.comacs.org
The de-excitation pathways determine the quantum yield of fluorescence and the lifetime of the excited state, which are key performance parameters for materials used in organic light-emitting diodes (OLEDs).
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Assessment
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of molecules. researchgate.net The energies and spatial distributions of the HOMO and LUMO are central to this analysis. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. conicet.gov.ar
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxy-2-thienyl units, while the LUMO would be distributed over the biphenyl core and the thiophene rings. The methoxy groups, by donating electron density, would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack at the thiophene rings. Conversely, the LUMO energy would be influenced by the planarity of the biphenyl-thiophene backbone.
The HOMO-LUMO gap is also a key determinant of the electronic absorption and emission properties of the molecule. A smaller gap typically leads to absorption at longer wavelengths (red-shifted). TD-DFT calculations on similar thiophene-based chalcones have shown that increasing the electron-donating strength of substituents leads to a red shift in the absorption wavelength due to a smaller HOMO-LUMO gap. jksus.org
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.20 | Indicates the ionization potential and electron-donating ability. |
| ELUMO | -1.85 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.35 | Suggests good kinetic stability and determines the lowest energy electronic transition. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
In this compound, NBO analysis can elucidate the interactions between the filled orbitals of one part of the molecule and the vacant orbitals of another. For example, it can quantify the delocalization of the lone pair electrons on the methoxy oxygen atoms and the π-electrons of the thiophene rings into the antibonding orbitals of the biphenyl system. These delocalization effects, often described as donor-acceptor interactions within the NBO framework, lead to a stabilization of the molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | π(Cthiophene-Cthiophene) | 15.2 | Intramolecular hyperconjugation |
| π(Cthiophene=Cthiophene) | π(Cbiphenyl=Cbiphenyl) | 25.8 | π-conjugation and charge delocalization |
| π(Cbiphenyl=Cbiphenyl) | π*(Cthiophene=Cthiophene) | 18.5 | π-conjugation and charge delocalization |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are attractive to nucleophiles.
For this compound, the MEP map would be expected to show regions of negative potential (red) around the oxygen atoms of the methoxy groups and over the π-systems of the thiophene and biphenyl rings, with the most negative potential likely localized on the oxygen atoms. These are the most likely sites for interaction with electrophiles or for the formation of hydrogen bonds. Conversely, the hydrogen atoms of the biphenyl and thiophene rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack.
The MEP map is also instrumental in predicting intermolecular interactions, which are crucial for understanding the packing of molecules in the solid state and, consequently, the bulk material properties. The electrostatic interactions between neighboring molecules, as visualized by their MEPs, play a significant role in determining the crystal structure.
Hybrid Density Functional Theory for Band Structure Calculations
For materials intended for electronic applications, understanding the electronic band structure is essential. Hybrid Density Functional Theory (DFT) has emerged as a reliable method for calculating the band structure of conjugated polymers and organic solids. nih.gov Standard DFT methods often underestimate the band gap of semiconductors, a problem that is partially corrected by hybrid functionals which mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. arxiv.orgaps.org
When considering this compound as a building block for a larger conjugated polymer, hybrid DFT calculations would be employed to predict the band gap, the energies of the valence and conduction bands, and the effective masses of charge carriers. These parameters are critical for determining whether the material will behave as a p-type, n-type, or ambipolar semiconductor.
The choice of the hybrid functional is important, with range-separated functionals often providing more accurate results for the electronic properties of π-conjugated systems. acs.org By extrapolating from calculations on oligomers of increasing length, it is possible to predict the electronic properties of the corresponding infinite polymer. acs.org These theoretical predictions are invaluable for the rational design of new organic electronic materials with tailored properties.
Advanced Materials Applications and Optoelectronic Device Performance of 4,4 Bis 3 Methoxy 2 Thienyl Biphenyl
Application in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Extensive searches for the application of 4,4'-Bis(3-methoxy-2-thienyl)biphenyl in OLEDs and PLEDs yielded no specific results. The scientific community has investigated a wide array of biphenyl (B1667301) and thienyl derivatives for their light-emitting and charge-transporting properties. For instance, various biphenyl enamines have been studied as potential p-type semiconductors for use in organic light-emitting diodes. vu.ltnih.govresearchgate.net These studies focus on how modifications to the molecular structure, such as the placement of methyl or methoxy (B1213986) groups, can influence thermal stability, energy levels, and charge-carrier mobility. vu.ltnih.gov Similarly, derivatives of 4,4′-bibenzo[c]thiophene have been synthesized and their photophysical and electrochemical properties evaluated, indicating their potential relevance in optoelectronics. nih.gov However, there is no available data on the synthesis of this compound for these purposes, nor any characterization of its potential emission profiles or its functionality as a hole-transport or electron-transport layer.
Role as Emitting Materials and Characterization of Emission Profiles
There is no published research detailing the use of this compound as an emitting material. Consequently, no data exists on its emission spectrum, quantum yield, or color coordinates.
Functionality as Hole-Transport or Electron-Transport Layers
While related methoxy-substituted thienyl compounds have been explored for their charge transport capabilities, there is no information regarding the performance of this compound as a hole-transport layer (HTL) or an electron-transport layer (ETL) in OLED or PLED devices. jksus.org
Utilization in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
A thorough review of the literature did not uncover any studies on the application of this compound in organic photovoltaics or dye-sensitized solar cells. Research in this area is active for related compounds, with a focus on designing molecules with appropriate energy levels and absorption spectra for efficient light harvesting and charge separation. Thiophene-based heterocyclic chalcones, for example, have been investigated to understand how the inclusion of methoxy groups can alter their semiconducting properties from p-channel to ambipolar transport. jksus.org
Photosensitizer Development and Performance Metrics
No data is available on the development of this compound as a photosensitizer. As a result, key performance metrics such as power conversion efficiency (PCE), photocurrent density (Jsc), open-circuit voltage (Voc), and fill factor (FF) have not been determined for any device employing this specific compound.
Optimization of Device Configurations for Enhanced Charge Collection
Without any baseline data on its performance in OPVs or DSSCs, there have been no studies on optimizing device configurations to enhance charge collection with this compound.
Performance in Electrochromic Devices
There is no published information regarding the synthesis or evaluation of this compound for use in electrochromic devices. The field of electrochromics has seen the investigation of various bis(thienyl)ethenes and other derivatives for their ability to change color in response to an electrical stimulus. semanticscholar.org However, the specific compound remains unexplored in this context.
Characterization of Redox Switching Potentials and Optical Contrast
There is no available data from cyclic voltammetry or spectroelectrochemistry studies that would define the redox switching potentials (oxidation and reduction potentials) of this compound or its corresponding polymer. Consequently, information regarding its color in different redox states and the associated optical contrast (%ΔT) is not documented in the scientific literature.
Switching Kinetics, Response Times, and Device Stability
Information on the switching kinetics, including the time required for the material to change color (coloration time) and fade (bleaching time), is not available. Furthermore, there are no studies reporting on the long-term stability of devices incorporating this compound, which would typically involve assessing the retention of optical contrast and charge density over numerous switching cycles.
Molecular Engineering and Supramolecular Design Strategies for Enhanced Functional Materials
Rational Molecular Design of Donor-Acceptor (D-A) Systems Incorporating 4,4'-Bis(3-methoxy-2-thienyl)biphenyl Moieties
The creation of donor-acceptor (D-A) systems is a powerful strategy for tuning the optoelectronic properties of organic materials. In such systems, electron-donating and electron-accepting units are strategically combined within a single molecule to facilitate intramolecular charge transfer (ICT). The This compound core, with its electron-rich 3-methoxythiophene (B46719) units, can serve as a potent donor (D) component.
The rational design of D-A systems based on this moiety involves its covalent linkage to various electron-accepting (A) groups. The choice of the acceptor is critical in determining the energy levels of the resulting molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, triphenylamine (B166846) (TPA) based D-A-D compounds have demonstrated aggregation-enhanced emission and conformation-dependent thermofluorochromism, showcasing how the interplay between donor and acceptor units can lead to unique photophysical behaviors. researchgate.net The incorporation of non-planar TPA can also induce reversible mechanofluorochromism. researchgate.net
By systematically varying the strength of the acceptor unit, a fine-tuning of the HOMO-LUMO gap can be achieved, which in turn governs the absorption and emission characteristics of the material. This approach allows for the development of materials with tailored colors and emission properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors.
Strategies for Fine-Tuning Electronic and Optical Properties through Structural Modification
The electronic and optical properties of materials derived from This compound are not solely dependent on the D-A architecture but can be further refined through subtle structural modifications. These modifications can be broadly categorized into peripheral substituent engineering and backbone modification.
The introduction of various substituents on the periphery of the This compound backbone can significantly influence its electronic and optical properties. For example, the attachment of alkyl groups to related bis(phenyl)thiophene systems has been shown to weaken intermolecular interactions. rsc.org This can lead to decreased crystal quality and melting points but increased solubility, which is a critical factor for solution-based processing of organic electronic devices. rsc.org
| Modification Strategy | Effect on Properties | Example from Related Systems |
| Introduction of Alkyl Groups | Weakened intermolecular interactions, increased solubility, decreased melting point. rsc.org | Ethyl and octyl substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes. rsc.org |
| Varying Methoxy (B1213986) Group Substitution | Influences steric and electronic properties, affects intermolecular O···H interactions. nih.gov | Systematic study of methoxy-functionalized crystalline sponge adsorbates. nih.gov |
Engineering Intermolecular Interactions and Solid-State Packing for Optimized Performance
The performance of organic functional materials is not only determined by the properties of individual molecules but also by their arrangement in the solid state. Engineering intermolecular interactions to control the solid-state packing is therefore a crucial aspect of materials design. For molecules like This compound , several types of non-covalent interactions can be exploited.
In a related compound, 4,4'-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl , the supramolecular structure is dictated by a combination of C-H···O contacts involving the methoxy groups, π-π stacking of the electron-rich rings, and C-H···π contacts. researchgate.net The methoxy groups, in particular, play a significant role in directing the molecular assembly through hydrogen bonding. researchgate.netmdpi.com Similarly, in other related systems, interactions such as C-H···π and π-π stacking are instrumental in stabilizing the crystal lattice. researchgate.net
By strategically placing functional groups that can participate in specific intermolecular interactions like hydrogen bonding or halogen bonding, it is possible to guide the molecules to adopt a desired packing motif, such as a co-facial π-stacking arrangement, which is beneficial for charge transport.
Supramolecular Assembly Approaches for Hierarchical Functional Materials
Supramolecular assembly, which relies on non-covalent interactions to spontaneously organize molecules into well-defined, larger structures, offers a bottom-up approach to creating complex and hierarchical functional materials.
The design of molecules that can undergo predictable self-assembly is a key goal. For instance, triangular and rhombic phenylene-ethynylene macrocycles have been shown to self-assemble at a liquid/graphite interface to form porous two-dimensional molecular networks. rsc.org While structurally different, this illustrates the power of molecular shape in directing supramolecular assembly. Similarly, the introduction of 2,2'-bipyridine (B1663995) as an auxiliary ligand in platinum-biphenyl complexes can facilitate intermolecular stacking and promote the aggregation of supramolecular coordination complexes. nih.gov
The mechanism of self-assembly is often a multi-step process. In the case of some bis-salphen compounds, it has been proposed that they first form one-dimensional coordination polymers, which then fold into toroidal globules upon solvent evaporation. rsc.org This highlights that the final supramolecular architecture can be the result of a cascade of assembly events.
For This compound and its derivatives, the interplay of various non-covalent forces such as hydrogen bonding (via methoxy groups), π-π stacking (of the aromatic rings), and van der Waals forces would govern the self-assembly process. By controlling factors such as solvent, temperature, and concentration, it is possible to influence the kinetic and thermodynamic pathways of self-assembly, leading to different supramolecular structures with distinct properties. For example, pH and concentration have been shown to be critical parameters in the self-assembly of a naturally occurring octapeptide. beilstein-journals.org This level of control is essential for the fabrication of functional materials with desired morphologies, such as nanofibers, vesicles, or crystalline thin films.
Despite a comprehensive search for scholarly articles and research data, information specifically concerning the molecular engineering, supramolecular design, and collective optoelectronic behavior of This compound is not available in the public domain through the conducted searches.
The search results yielded information on related but distinct classes of compounds, including platinum-biphenyl supramolecular complexes, other functionalized biphenyl (B1667301) derivatives for self-assembled monolayers, and various thienyl-containing polymers. However, none of the retrieved sources provided specific experimental or theoretical data on the supramolecular architectures or the resulting collective optoelectronic properties of this compound.
Consequently, it is not possible to provide the detailed, scientifically accurate content and data tables requested for the specified outline, as no research findings directly addressing this particular compound could be located.
Table of Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
